3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid
CAS No.:
Cat. No.: VC17232330
Molecular Formula: C10H5BrF6O4
Molecular Weight: 383.04 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid -](/images/structure/VC17232330.png)
Specification
Molecular Formula | C10H5BrF6O4 |
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Molecular Weight | 383.04 g/mol |
IUPAC Name | 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid |
Standard InChI | InChI=1S/C10H5BrF6O4/c11-5-3-4(7(18)19)1-2-6(5)20-9(13,14)8(12)21-10(15,16)17/h1-3,8H,(H,18,19) |
Standard InChI Key | VHYDUBKCYZPDSV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Br)OC(C(OC(F)(F)F)F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid features a benzoic acid core substituted at the 3-position with bromine and at the 4-position with a 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy group. The trifluoromethoxy moiety introduces strong electron-withdrawing effects, while the bromine atom enhances electrophilic reactivity. The molecular weight is approximately 368.07 g/mol, as reported by fluorinated compound suppliers.
Table 1: Key Structural and Physicochemical Properties
The compound’s low solubility aligns with trends observed in structurally similar fluorinated benzoic acids, such as 3-bromo-4-(trifluoromethyl)benzoic acid (logP 3.08) .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The -NMR spectrum would reveal distinct signals for the trifluoromethoxy (-OCF) and trifluoroethoxy (-OCF-) groups, while -NMR would show aromatic protons deshielded by the electron-withdrawing substituents. High-resolution MS would confirm the molecular ion peak at m/z 368.07.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions starting from 4-hydroxybenzoic acid. Key steps include:
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Bromination: Electrophilic aromatic substitution introduces bromine at the 3-position.
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Etherification: Reaction with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under Mitsunobu conditions attaches the ethoxy group.
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Purification: Column chromatography isolates the product, with yields optimized by controlling reaction temperature (0–5°C) and using anhydrous solvents.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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Bromination | Br, FeBr, DCM, 25°C | 75–80% |
Etherification | DIAD, PPh, THF, 0°C | 60–65% |
Challenges in Scale-Up
The hygroscopic nature of intermediates and the need for strict temperature control pose scalability challenges. Industrial production may require continuous-flow reactors to maintain efficiency.
Comparative Analysis with Related Compounds
Table 3: Comparison with Analogous Fluorinated Benzoic Acids
The bromine atom in the target compound significantly increases molecular weight compared to non-brominated analogs, potentially altering bioavailability.
Future Research Directions
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Kinetic Studies: Quantify binding affinities for biological targets such as cyclooxygenase-2 (COX-2).
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Formulation Optimization: Develop nanoemulsions or liposomal carriers to improve solubility.
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Toxicology Profiles: Assess chronic toxicity in preclinical models.
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